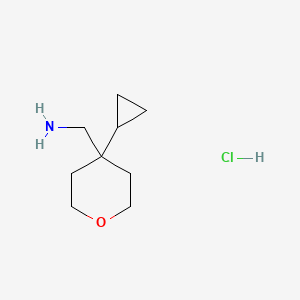
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group and an oxane ring
Preparation Methods
The synthesis of 1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride typically involves the following steps:
Amination: The addition of an amine group to the cyclopropylated oxane.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt for stability and solubility.
Industrial production methods often utilize catalytic hydrogenation and amine salt formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .
Scientific Research Applications
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique cyclopropyl and oxane structure of this compound distinguishes it from these related compounds .
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
(4-cyclopropyloxan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-9(8-1-2-8)3-5-11-6-4-9;/h8H,1-7,10H2;1H |
InChI Key |
YXWFKHABSJQCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOCC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















